molecular formula C16H16N4O2 B7737541 Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate

Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate

Cat. No.: B7737541
M. Wt: 296.32 g/mol
InChI Key: COSYTQUWYBMROR-UHFFFAOYSA-N
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Description

Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate is a synthetic small molecule that incorporates the versatile 1H-benzotriazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific ester derivative is structurally analogous to other documented benzotriazole derivatives, such as 2-(Benzotriazol-1-ylmethyl-amino)-benzoic acid, which has been characterized as a flexible N,O,N'-tridentate ligand for coordinating with various metal ions, suggesting potential applications in the synthesis of coordination compounds and metalloenzymes mimicry . The benzotriazole moiety is extensively reported in scientific literature to confer significant pharmacological properties, including antimicrobial, antiparasitic, and antitumor activities, making it a valuable scaffold for the design of new pharmacologically active compounds in drug discovery research . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(benzotriazol-1-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-16(21)12-7-3-4-8-13(12)17-11-20-15-10-6-5-9-14(15)18-19-20/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSYTQUWYBMROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Elemental Characterization of Ethyl 2 Benzotriazol 1 Ylmethylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected spectra for Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate would confirm the connectivity and chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the ethyl ester, the substituted benzene (B151609) ring, the methylene (B1212753) linker, the amine, and the benzotriazole (B28993) moiety. The aromatic region would be particularly complex, showing signals for eight different protons on two separate benzene rings.

Expected ¹H NMR Data:

Ethyl Group Protons: A quartet signal for the methylene protons (-O-CH₂-CH₃) is expected around δ 4.2-4.4 ppm, coupled to a triplet from the methyl protons (-O-CH₂-CH₃) appearing further upfield around δ 1.2-1.4 ppm.

Benzoate (B1203000) Ring Protons: The four protons on the substituted benzoate ring would appear in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The proton ortho to the ester group would be the most downfield.

Amine Proton: A broad singlet corresponding to the secondary amine proton (-NH-) is expected. Its chemical shift can vary significantly depending on solvent and concentration but would likely appear between δ 5.0 and 8.0 ppm.

Methylene Bridge Protons: The two protons of the methylene group (-NH-CH₂-Bt) would likely appear as a doublet around δ 5.5-6.0 ppm, coupled to the amine proton.

Benzotriazole Ring Protons: The four protons on the benzotriazole ring system would also resonate in the aromatic region (typically δ 7.3-8.1 ppm), exhibiting characteristic splitting patterns for an ortho-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₃ (Ethyl) 1.2 - 1.4 Triplet (t)
-OCH₂- (Ethyl) 4.2 - 4.4 Quartet (q)
-NH-CH₂- 5.5 - 6.0 Doublet (d)
-NH- 5.0 - 8.0 Broad Singlet (br s)

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule.

Expected ¹³C NMR Data:

Ester Carbons: The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal, typically appearing around δ 166-168 ppm. The methylene carbon (-O-CH₂-) would be found around δ 60-62 ppm, and the methyl carbon (-CH₃) around δ 14-15 ppm.

Methylene Bridge Carbon: The carbon of the methylene linker (-NH-CH₂-Bt) is anticipated to resonate in the range of δ 50-60 ppm.

Aromatic Carbons: A series of signals between δ 110-150 ppm would correspond to the twelve aromatic carbons of the benzoate and benzotriazole rings. The carbon attached to the amino group and the carbons of the triazole ring would have distinct and predictable chemical shifts based on their electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl) 14 - 15
-OCH₂- (Ethyl) 60 - 62
-NH-CH₂- 50 - 60
Aromatic C-H 110 - 135
Aromatic C (quaternary) 130 - 150

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals, especially within the complex aromatic regions.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships, for instance, confirming the coupling between the -OCH₂- and -CH₃ protons of the ethyl group and identifying adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct, one-bond correlations between protons and the carbons they are attached to. It would be crucial for assigning each aromatic carbon that bears a proton.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Profiling

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate absorption peak around 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups would be observed just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is expected in the region of 1710-1730 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C ring stretching vibrations and C=N stretching from the triazole ring would result in several peaks in the 1450-1620 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group would be visible in the 1150-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3350 - 3450 Medium
Aromatic C-H C-H Stretch > 3000 Medium-Weak
Aliphatic C-H C-H Stretch 2850 - 2980 Medium
Ester Carbonyl C=O Stretch 1710 - 1730 Strong, Sharp
Aromatic/Triazole C=C, C=N Stretch 1450 - 1620 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization.

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound (Molecular Formula: C₁₆H₁₆N₄O₂), the expected molecular weight is approximately 296.33 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 297.34. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would yield structural information. Key expected fragmentation pathways could include:

Loss of the ethoxy group (-OC₂H₅) from the parent ion.

Cleavage of the bond between the methylene bridge and the benzotriazole ring, leading to fragments corresponding to the benzotriazolylmethyl cation or the ethyl aminobenzoate radical cation.

Loss of the entire benzotriazolylmethyl group.

These fragmentation patterns would provide definitive confirmation of the compound's structure and molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio with high accuracy. The molecular formula of this compound is C₁₆H₁₆N₄O₂. Based on this formula, the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺) can be calculated. These calculated values serve as a crucial reference for the verification of experimental data obtained from HRMS analysis. A close match between the measured and calculated mass provides strong evidence for the correct molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
ParameterTheoretical Value
Molecular FormulaC₁₆H₁₆N₄O₂
Calculated Exact Mass [M]296.12733 u
Calculated m/z for [M+H]⁺297.13510 u

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is critical for confirming the empirical and molecular formula of a newly synthesized substance. The theoretical elemental composition of this compound is derived from its molecular formula, C₁₆H₁₆N₄O₂. By comparing the experimentally determined percentages of each element with the calculated theoretical values, the stoichiometric accuracy and purity of the compound can be definitively verified.

Table 2: Theoretical Elemental Composition of this compound
ElementSymbolTheoretical Percentage (%)
CarbonC64.85%
HydrogenH5.44%
NitrogenN18.91%
OxygenO10.80%

Crystallographic Analysis and Solid State Molecular Architecture

Single-Crystal X-ray Diffraction Studies

In related benzotriazole (B28993) structures, the molecule often adopts a non-planar conformation. A key feature is the dihedral angle between the plane of the benzotriazole ring system and the attached benzoate (B1203000) or phenyl ring.

For instance, in the structure of 2-(Benzotriazol-1-ylmethylamino)benzoic acid , the molecule is described as V-shaped, with the benzotriazole system inclined by 67.7 (1)° to the mean plane of the benzene (B151609) ring. In other derivatives, these angles can vary significantly. For example, in 2-(1H-Benzotriazol-1-yl)-1-(3-methylbenzoyl)ethyl benzoate, the dihedral angles between the benzotriazole ring and the two other benzene rings are 9.67 (9)° and 86.08 (10)°, respectively. This wide range of observed angles indicates that the molecular conformation is sensitive to the substitution pattern and the crystal packing forces.

Table 1: Dihedral Angles in Related Benzotriazole Derivatives

Compound Ring System 1 Ring System 2 Dihedral Angle (°) Reference
2-(Benzotriazol-1-ylmethylamino)benzoic acid Benzotriazole Benzene 67.7 (1)
2-(1H-Benzotriazol-1-yl)-1-(3-methylbenzoyl)ethyl benzoate Benzotriazole Benzene 9.67 (9)
2-(1H-Benzotriazol-1-yl)-1-(3-methylbenzoyl)ethyl benzoate Benzotriazole Phenyl 86.08 (10)
2-(1H-Benzotriazol-1-yl)-1-(4-bromo-benzoyl)ethyl 4-methyl-benzoate Benzotriazole Bromophenyl 87.39 (1)

This table is populated with data from structurally similar compounds due to the absence of data for Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate.

The benzotriazole moiety can exist as two different tautomers: the 1H- and the 2H- form, depending on which nitrogen atom of the triazole ring is protonated. In the solid state, crystallographic studies consistently show that when the benzotriazole ring is substituted at a nitrogen atom, as in the target compound, the substituent is located on the N1 position, leading to the exclusive presence of the 1H-tautomer. The alternative 2H-tautomer is not observed in the crystal structures of these N-substituted derivatives.

Intermolecular Interactions Governing Crystal Packing

The way molecules arrange themselves in a crystal is dictated by a variety of weak intermolecular forces. These interactions are fundamental to determining the physical properties of the solid material.

Hydrogen bonds are among the most important interactions governing crystal packing. In the crystal structure of 2-(Benzotriazol-1-ylmethylamino)benzoic acid , an intramolecular N—H···O hydrogen bond is observed. Furthermore, intermolecular O—H···N and C—H···O hydrogen bonds link symmetry-related molecules.

In related ester derivatives that lack the acidic proton, weaker C—H···O and C—H···N hydrogen bonds become dominant. For example, the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(3-methylbenzoyl)ethyl benzoate features weak intermolecular C—H···O hydrogen bonds that link molecules into chains. Similarly, in 2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate, intermolecular C—H···N hydrogen bonds connect molecules into chains, which are further stabilized by C—H···O interactions. It is highly probable that this compound would exhibit similar C—H···O and N—H···O hydrogen bonding patterns.

Table 2: Hydrogen Bonding in Related Benzotriazole Derivatives

Compound Donor-H···Acceptor Type Function Reference
2-(Benzotriazol-1-ylmethylamino)benzoic acid N—H···O Intramolecular Forms a six-membered ring
2-(Benzotriazol-1-ylmethylamino)benzoic acid O—H···N Intermolecular Links molecules
2-(1H-Benzotriazol-1-yl)-1-(3-methylbenzoyl)ethyl benzoate C—H···O Intermolecular Forms chains

This table is populated with data from structurally similar compounds due to the absence of data for this compound.

Aromatic rings, such as the benzotriazole and benzoate moieties, often engage in π-stacking interactions, where the planes of the rings align face-to-face or offset from one another. These interactions play a significant role in the stabilization of the crystal structure.

In the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(4-bromo-benzoyl)ethyl 4-methyl-benzoate, π-π interactions are observed between the benzene rings of the bromophenyl and benzotriazole groups, with a centroid-to-centroid distance of 3.700 (1) Å. This structure is also stabilized by C—H···π interactions. Similarly, 2-(1H-Benzotriazol-1-yl)-1-(2-chloro-benzo-yl)ethyl 4-methyl-benzoate exhibits π-π stacking with a centroid-to-centroid distance of 3.830 (2) Å, alongside C-H···π interactions.

Crystal Packing Arrangements and Supramolecular Assembly

The combination of hydrogen bonds, π-stacking, and other weak forces leads to the formation of a three-dimensional supramolecular architecture. In many of the related benzotriazole derivatives, the primary structural motif is the formation of one-dimensional chains through hydrogen bonding. These chains then pack together, often stabilized by π-π and C-H···π interactions between adjacent chains, to build the final crystal lattice. The specific arrangement determines the density, stability, and other macroscopic properties of the crystalline solid.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature has revealed a significant gap in detailed, publicly accessible computational studies for the chemical compound this compound. While the synthesis and crystal structure of this compound have been reported, the in-depth theoretical investigations required to fully populate a detailed computational chemistry analysis are not available in the public domain.

A key study titled "Synthesis, crystal structure, and computational study of this compound" appears to contain the relevant analyses. However, access to the full text of this publication, which would include the specific data on its geometric, electronic, and spectroscopic properties, could not be obtained through extensive searches.

Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline, which includes Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, predicted spectroscopic parameters, conformational landscape exploration, and an assessment of intermolecular interaction energies.

Detailed data, which would form the basis of the required tables and in-depth discussion for each subsection, is contingent on access to the full computational results from the aforementioned study or similar research. Without this primary data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research or direct access to specialized chemical databases and scientific journals would be necessary to procure the specific computational data required for a comprehensive analysis of this compound.

Chemical Reactivity, Derivatization, and Transformation Studies

Reactions at the Benzotriazolyl Moiety and Nitrogen Centers

The benzotriazole (B28993) group in ethyl 2-(benzotriazol-1-ylmethylamino)benzoate is a prominent site for chemical reactions. The triazole ring system can participate in various transformations, and the nitrogen atoms, particularly N-1, play a crucial role in the molecule's reactivity.

Benzotriazole and its derivatives are well-regarded as excellent leaving groups in nucleophilic substitution reactions. The benzotriazolyl moiety in the target compound can be displaced by a variety of nucleophiles, a reaction facilitated by the stability of the resulting benzotriazolide anion. This property is extensively utilized in synthetic organic chemistry to introduce diverse functionalities onto the methylene (B1212753) bridge.

Furthermore, the nitrogen-rich benzotriazole ring can undergo N-alkylation, although in the case of this compound, the secondary amine is often a more favorable site for such reactions under typical conditions. The triazole ring can also participate in cycloaddition reactions, although this reactivity is less commonly exploited in the context of this specific molecular framework.

Chemical Transformations of the Ester Functionality (e.g., Hydrolysis to Benzoic Acid Derivatives, Transesterification)

The ethyl ester group in this compound is susceptible to transformations characteristic of carboxylic acid esters.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid, 2-(benzotriazol-1-ylmethylamino)benzoic acid. This transformation is a fundamental reaction that allows for further modifications at the carboxyl group, such as amide bond formation.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the replacing alcohol or by the removal of ethanol (B145695) from the reaction mixture. This allows for the synthesis of a variety of ester analogues with different properties.

TransformationReagents and ConditionsProduct
HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH), heat2-(benzotriazol-1-ylmethylamino)benzoic acid
TransesterificationAlcohol (R'OH), acid or base catalyst, heatR' 2-(benzotriazol-1-ylmethylamino)benzoate

Reactivity of the Secondary Amine Linkage (e.g., Further Alkylation, Acylation, and Substituent Effects)

The secondary amine in the molecule is a key reactive center, readily undergoing alkylation and acylation reactions.

Alkylation: The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus susceptible to reaction with alkylating agents, such as alkyl halides, to form tertiary amines. The reactivity of the amine can be influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring.

Acylation: The secondary amine reacts with acylating agents like acid chlorides and anhydrides to form the corresponding amides. This is a common method for introducing a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule. The reactivity in acylation is also dependent on the nucleophilicity of the amine, which can be modulated by substituents on the benzoate (B1203000) ring. Generally, electron-donating groups on the ring would be expected to increase the amine's nucleophilicity, while electron-withdrawing groups would decrease it.

ReactionReagentProduct Type
AlkylationAlkyl halide (R'-X)Tertiary amine
AcylationAcid chloride (R'-COCl) or Anhydride ((R'CO)₂O)Amide

Isomerization Pathways and Thermodynamic/Kinetic Stability of Tautomeric Forms

Benzotriazole is known to exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. For N-substituted benzotriazoles, such as the title compound, the substituent is attached to either the N-1 or N-2 position of the triazole ring. Theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer acgpubs.org. This preference is attributed to the electronic structure and aromaticity of the fused ring system.

In the case of this compound, the benzotriazolyl group is attached at the N-1 position. While isomerization to the N-2 position is theoretically possible, it would require significant energy input to overcome the inherent stability of the 1H-isomer. Therefore, under normal conditions, the compound exists predominantly as the 1-substituted isomer. The kinetic barrier for this tautomerization is generally high, making the N-1 isomer kinetically stable as well.

Synthesis of Chemically Modified Analogues and Novel Molecular Scaffolds

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a variety of chemically modified analogues and novel heterocyclic scaffolds.

The displacement of the benzotriazole group, as mentioned in section 6.1, allows for the introduction of a wide range of substituents at the methylene carbon. Furthermore, the reactivity of the secondary amine and the ester group provides additional handles for modification.

A particularly interesting application of this compound is in the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions can be envisioned. By first hydrolyzing the ester to the corresponding carboxylic acid, subsequent activation and reaction with the secondary amine could potentially lead to the formation of a lactam.

Moreover, the anthranilate core of the molecule is a well-known precursor for the synthesis of important heterocyclic systems such as quinazolinones and benzodiazepines. By strategically manipulating the functional groups of this compound, it can serve as a key intermediate in the construction of these and other novel molecular scaffolds with potential applications in medicinal chemistry and materials science. For example, reaction with appropriate reagents could lead to the formation of a quinazolinone ring by incorporating the secondary amine nitrogen and the ester functionality into the new heterocyclic system.

Advanced Analytical Techniques for Mechanistic Studies

Surface-Sensitive Characterization for Interfacial Interactions

Surface-sensitive techniques are indispensable for directly observing the inhibitor film's structure and chemical nature. These methods provide critical data on how molecules like benzotriazole (B28993) derivatives arrange themselves on a substrate and interact with it.

Atomic Force Microscopy (AFM) for Surface Morphology and Adsorption Phenomena

Atomic Force Microscopy (AFM) is a powerful tool for visualizing surfaces at the nanoscale, making it ideal for studying the morphology of inhibitor films. mdpi.com It can be operated in situ, allowing for the real-time observation of film formation in a liquid environment. ampp.org

Research on various surfactant corrosion inhibitors demonstrates that the structure of the adsorbed film is highly dependent on the inhibitor's concentration. scispace.com At concentrations below the critical micelle concentration (CMC), inhibitors often form a non-uniform or tilted monolayer on the surface. scispace.comampp.org As the concentration increases to and exceeds the CMC, a more uniform and dense film, potentially a tilted bilayer or a perpendicular monolayer, is formed. scispace.comampp.org The development of a complete, stable film can take several hours. scispace.com

AFM can also quantify the mechanical properties of the adsorbed layer. By measuring the force required for the AFM tip to penetrate or laterally displace the film, the cohesive and adhesive strengths of the inhibitor layer can be determined. scispace.comacs.org For instance, the force needed to penetrate a thicker film formed at higher concentrations is significantly greater, indicating a more robust protective layer. scispace.com Studies on benzotriazole-based cationic surfactants on copper have shown a decrease in surface roughness after inhibitor application, which is attributed to the formation of a protective film. rsc.org

Interactive Table: AFM Findings on Inhibitor Film Properties

Inhibitor SystemConcentrationObserved Film StructureKey Findings
Tall Oil Fatty Acid Imidazolium Chloride0.5 x CMCMonolayerFilm formation observed; lower penetration force required. scispace.com
Tall Oil Fatty Acid Imidazolium Chloride2 x CMCBilayerDenser, more uniform film; higher penetration force required. scispace.com
Tetradecyldimethylbenzylammonium0.5 x CMCNon-uniform tilted monolayerPartial surface coverage observed. ampp.org
Tetradecyldimethylbenzylammonium2 x CMCUniform tilted bilayer or perpendicular monolayerUniform corrosion retardation. ampp.org
n-alkyl-quaternary ammonium (B1175870) salts based on benzotriazole1.05 × 10⁻³ MProtective film on copperSurface roughness decreased from 4.71 µm to 1.44 µm. rsc.org

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Composition and Speciation

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed information about the elemental and molecular composition of the uppermost layers of a surface. nih.gov It is particularly valuable for identifying the chemical species present in the inhibitor film and understanding the bonding between the inhibitor and the metal substrate. mdpi.comohio.edu

Studies on benzotriazole (BTA) on copper surfaces have successfully used TOF-SIMS to identify various molecular fragments and complexes. mdpi.comnih.gov The results confirm the formation of organometallic complexes between BTA molecules and copper ions. mdpi.commdpi.com Positive ion TOF-SIMS spectra have identified characteristic fragments such as Cu₄(BTA)₃⁺ and Cu₅(BTA)₄⁺, indicating the formation of polymeric or complex structures on the surface. mdpi.comresearchgate.net The degree of polymerization of these metal-BTA compounds has been correlated with the inhibitor's efficiency. researchgate.netjcse.org

TOF-SIMS imaging can also reveal the spatial distribution of inhibitor-related species on the surface, confirming the extent of coverage. mdpi.comohio.edu This is crucial for understanding whether the inhibitor forms a complete, uniform film or adsorbs at specific sites. ohio.edu The combination of TOF-SIMS with other techniques like X-ray Photoelectron Spectroscopy (XPS) provides a comprehensive understanding of the inhibitor film's composition, thickness, and bonding mechanism. mdpi.comohio.edu

Interactive Table: Key Molecular Fragments of Benzotriazole on Copper Identified by TOF-SIMS

Ion Modem/zIdentified Fragment/ComplexSignificance
Positive605.89Cu₄(BTA)₃⁺Indicates formation of a polymeric Cu(I)-BTA complex. mdpi.com
Positive786.87Cu₅(BTA)₄⁺Suggests a complex, multi-molecular structure on the surface. mdpi.com
Negative299C₁₂H₈N₆Cu⁻ (Cu(BTA)₂)⁻Dimeric organometallic complex. mdpi.com
Negative480C₁₈H₁₂N₉Cu₂⁻ (Cu₂(BTA)₃)⁻Trimeric form, suggesting longer polymeric chains at higher concentrations. mdpi.com

Surface Enhanced Raman Spectroscopy (SERS) for Molecular Adsorption and Orientation at Interfaces

Surface Enhanced Raman Spectroscopy (SERS) is a vibrational spectroscopy technique that provides greatly enhanced Raman signals from molecules adsorbed on nanostructured metal surfaces, such as silver, gold, and copper. rsc.orgtandfonline.comxmu.edu.cn This high sensitivity allows for the in situ study of the adsorption behavior of corrosion inhibitors at the molecular level. tandfonline.comresearchgate.net

SERS studies on benzotriazole and its derivatives provide critical insights into the molecular orientation and the specific atoms involved in the surface bonding. nih.gov By comparing the SERS spectrum of the adsorbed molecule to its normal Raman spectrum, researchers can deduce the orientation based on "surface selection rules," which predict that vibrations with polarizability changes perpendicular to the surface will be most enhanced. nih.govacs.org

For benzotriazole adsorbed on silver and copper, SERS studies suggest that the molecule interacts with the metal surface via the nitrogen atoms of the triazole ring. acs.orgnih.gov The molecule often assumes a perpendicular or near "end-on" orientation relative to the surface. nih.govnih.gov The potential-dependent nature of the SERS spectra can also reveal changes in the adsorption state; for example, a polymeric [Cu(BTA)]n film formed at positive potentials can transform back to molecularly adsorbed BTA as the potential becomes more negative. xmu.edu.cn

Interactive Table: SERS Analysis of Benzotriazole Derivative Orientation

MoleculeSubstrateKey Spectral ObservationsDeduced Orientation/Interaction
Benzotriazole (BTA)Silver (Ag)Enhancement of triazole ring modes.Near "end-on" orientation; interaction via nitrogen atoms. nih.gov
2-(2′-hydroxy-5′-methylphenyl)benzotriazoleGold (Au)Strong enhancement of ring-stretch and in-plane-bending modes.Perpendicular to the surface; binds via hydroxyl oxygen or N1 atom of the benzotriazole moiety. nih.gov
Benzotriazole (BTAH)Copper (Cu)Potential-dependent changes in vibrational bands.Formation of a [Cu(BTA)]n polymer film at positive potentials. xmu.edu.cn
Benzotriazole (BTAH)Iron (Fe)Potential-dependent spectra indicate different adsorption modes.Formation of surface complexes and a compact polymer film. acs.orgtaylorfrancis.com

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Behavior and Adsorption Mechanisms)

Electrochemical techniques are fundamental to corrosion science as they can probe the electronic and ionic processes occurring at the metal-electrolyte interface. Cyclic Voltammetry (CV) is a potentiodynamic method used to investigate the redox behavior of electroactive species and to understand how adsorbed inhibitor films modify the electrochemical reactions on the surface. researchgate.netnih.gov

When applied to systems with benzotriazole derivatives, CV reveals how these inhibitors affect the underlying electrochemical processes, such as metal dissolution and reduction reactions. In studies of copper electrodeposition, the addition of benzotriazole shifts the cathodic peak to more negative potentials, indicating that BTA acts as a suppressor, increasing the overpotential required for copper deposition. mdpi.com This suppression is a direct consequence of the adsorbed BTA layer blocking active sites on the copper surface. mdpi.com

The electrochemical reduction of benzotriazole itself has been shown to be an irreversible, diffusion-controlled process. researchgate.netnih.gov CV studies at different scan rates and pH values help to elucidate the mechanism of this reduction. researchgate.netnih.gov The absence of a re-oxidation peak in the reverse scan confirms the irreversible nature of the reaction. nih.gov By analyzing the CV data, researchers can gain a deeper understanding of the stability of the inhibitor and its electrochemical behavior under different potential conditions, which is crucial for predicting its performance as a corrosion inhibitor. nih.gov

Interactive Table: Electrochemical Behavior of Benzotriazole from CV Studies

SystemKey CV ObservationInterpretation
Copper Electrodeposition with BTACathodic peak shifts to more negative potentials with increasing BTA concentration. mdpi.comBTA acts as a suppressor, inhibiting copper deposition by blocking active sites. mdpi.com
BTA on Glassy Carbon ElectrodeA single, irreversible reduction peak is observed around -1.1 V to -1.48 V. researchgate.netnih.govThe reduction of the triazole ring is an irreversible electrochemical process. nih.gov
BTA on Glassy Carbon ElectrodePeak current is linearly proportional to the square root of the scan rate. nih.govThe electro-reduction process is diffusion-controlled. researchgate.net

Environmental Transformation and Chemical Stability of Benzotriazolyl Compounds

Photodegradation Pathways and Products under Irradiation

The photodegradation of benzotriazole (B28993) and its derivatives is an important environmental transformation process. While direct photolysis of benzotriazoles is generally slow, the process can be accelerated in the presence of photosensitizers or through photocatalysis. nih.gov

For instance, the photocatalytic degradation of 1H-benzotriazole (BTz) and tolyltriazole (B104456) (TTz) using UV-irradiated TiO2 has been shown to be an effective removal method. nih.govresearchgate.net This process leads to the mineralization of the compounds, with organic nitrogen being partially converted to N₂. researchgate.net The degradation rates are influenced by factors such as pH. nih.gov

The aminobenzoate portion of the molecule is also susceptible to photodegradation. Studies on ethyl 4-aminobenzoate (B8803810) (Et-PABA) have shown that it can be effectively degraded by UV-activated persulfate oxidation. mdpi.com The degradation pathways involve hydroxylation of the benzene (B151609) ring and cleavage of the ester bond. mdpi.com Based on these findings, the photodegradation of "Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate" under irradiation is expected to involve reactions on both the benzotriazole and the aminobenzoate moieties, leading to a variety of transformation products.

Table 1: Photocatalytic Degradation of Benzotriazole Derivatives

Compound Conditions Maximum Degradation Rate Mineralization Rate Reference
1H-Benzotriazole (BTz) UV/TiO₂ (3.88 ± 0.05) × 10⁻² mM min⁻¹ 4.0 × 10⁻³ mM C min⁻¹ researchgate.net

Biotransformation Mechanisms and Metabolite Identification in Chemical Systems

Biotransformation is a key process affecting the persistence of benzotriazole derivatives in the environment. Studies on the aerobic biodegradation of benzotriazoles in activated sludge have identified several transformation pathways. nih.govcapes.gov.br

For 1H-benzotriazole, the primary biotransformation step is aromatic monohydroxylation, leading to the formation of 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govcapes.gov.br For methylated benzotriazoles, such as 5-methyl-1H-benzotriazole, oxidation of the methyl group to a carboxylic acid has been observed. nih.govcapes.gov.br Other potential biotransformation reactions include oxidation, alkylation, and hydroxylation. nih.govcapes.gov.br

The biodegradation half-lives of benzotriazoles can vary significantly depending on the specific compound and environmental conditions. For example, in activated sludge, the half-life of 1H-benzotriazole has been reported to be 1.0 day, while that of 4-methyl-1H-benzotriazole is 8.5 days. nih.govcapes.gov.br The aminobenzoate portion of "this compound" is also expected to be susceptible to biotransformation, likely through hydrolysis of the ester linkage and modifications to the aromatic ring.

Table 2: Biodegradation Half-lives of Benzotriazole Derivatives in Activated Sludge

Compound Biodegradation Half-life (days) Major Transformation Products Reference
1H-Benzotriazole 1.0 4- and 5-hydroxy-1H-benzotriazole nih.govcapes.gov.br
4-Methyl-1H-benzotriazole 8.5 Not specified nih.govcapes.gov.br

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of "this compound" will be largely determined by the ester functional group. The hydrolysis of esters is influenced by pH, temperature, and the presence of catalysts.

Studies on the base-catalyzed hydrolysis of various benzoate (B1203000) esters have shown that the rate of hydrolysis is influenced by the electronic and steric effects of substituents on the benzene ring. nih.gov For example, electron-withdrawing groups can increase the rate of hydrolysis. The half-life of ethyl benzoate under basic conditions has been reported to be 14-15 minutes. nih.gov The amino group in the 2-position of the benzoate ring in the target molecule is expected to influence the electronic properties of the ester and thus its hydrolytic stability. Additionally, the stability of the N-glycosylamine bond in a related compound, p-(N-β-D-mannopyranosyl)aminobenzoic acid, was found to be stable in ethanolic media but gradually hydrolyzed in acidic aqueous solutions upon heating. researchgate.net

Table 3: Hydrolytic Stability of Benzoate Esters under Basic Conditions

Compound Half-life (t₁/₂) in minutes Reference
Methyl benzoate 15 nih.gov
Ethyl benzoate 12-15 nih.gov

Sorption and Chemical Mobility in Various Matrices

The sorption of benzotriazole derivatives to soil and sediment is a critical factor in determining their mobility and bioavailability in the environment. The extent of sorption is influenced by the physicochemical properties of both the compound and the sorbent material.

Studies have shown that benzotriazoles can be found in roadside soils, indicating their potential for environmental deposition. nih.gov The adsorption of benzotriazoles and their derivatives onto materials like biochar has been investigated as a potential removal method from wastewater. nih.gov The primary adsorption mechanisms include hydrogen bonding and π-π interactions. nih.gov Furthermore, the adsorption behavior of benzotriazoles on polyvinyl chloride (PVC) microplastics has been studied, revealing that hydrophobic interactions, electrostatic forces, and non-covalent bonds play a role. researchgate.net

Given the presence of both a relatively polar benzotriazole moiety and a more nonpolar ethyl benzoate group, "this compound" is expected to exhibit moderate sorption to organic matter in soil and sediment. Its mobility will be inversely related to its sorption affinity.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1H-benzotriazole (BTz)
Tolyltriazole (TTz)
Ethyl 4-aminobenzoate (Et-PABA)
4-hydroxy-1H-benzotriazole
5-hydroxy-1H-benzotriazole
4-methyl-1H-benzotriazole
5-methyl-1H-benzotriazole
1H-benzotriazole-5-carboxylic acid
Methyl benzoate
Ethyl benzoate
Ethyl 4-bromobenzoate

Conclusion and Future Research Perspectives on Ethyl 2 Benzotriazol 1 Ylmethylamino Benzoate

Current State of Knowledge and Key Research Findings

Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate belongs to the broader class of benzotriazole (B28993) derivatives, which are a significant focus in medicinal chemistry due to their wide array of biological activities. nih.govjocpr.com While specific research on this exact ester is limited, a closely related precursor, 2-(benzotriazol-1-ylmethylamino)benzoic acid, has been synthesized and characterized as a tridentate ligand. nih.govresearchgate.net This foundational knowledge suggests that the synthesis of the title compound is a feasible and logical next step in derivatization.

The benzotriazole moiety is known to be a versatile pharmacophore. nih.gov Derivatives have been extensively investigated for various therapeutic applications, including as antimicrobial, antiviral, antifungal, and antitumor agents. nih.govnih.govnih.govresearchgate.net The core structure's ability to engage in hydrogen bonding and π-stacking interactions is believed to contribute to its biological efficacy. nih.gov Spectroscopic techniques such as IR, NMR, and mass spectrometry are crucial for the characterization of these compounds. nih.govmdpi.com Furthermore, X-ray crystallography has been employed to elucidate the three-dimensional structures of similar benzotriazole derivatives, providing insights into their molecular conformation and intermolecular interactions. nih.govnih.govresearchgate.net

Unexplored Synthetic Avenues and Structural Modifications

The synthesis of this compound can likely be achieved through standard esterification of its carboxylic acid precursor, 2-(benzotriazol-1-ylmethylamino)benzoic acid. nih.govresearchgate.net Future synthetic explorations could focus on diversifying the core structure to probe structure-activity relationships (SAR).

Unexplored synthetic avenues could include:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for other benzotriazole derivatives and could be applied to the synthesis of the title compound and its analogues. nih.gov

Flow chemistry: For scalable and controlled synthesis, flow chemistry presents a modern and efficient alternative to traditional batch processes.

Multi-component reactions: Investigating one-pot synthesis methods could provide a more efficient route to a library of related compounds.

Potential structural modifications for future research:

Substitution on the benzotriazole ring: Introducing various substituents (e.g., halogens, alkyl, or nitro groups) could modulate the electronic properties and biological activity.

Variation of the ester group: Replacing the ethyl group with other alkyl or aryl moieties could influence solubility, metabolic stability, and target engagement.

Modification of the aminobenzoate linker: Altering the substitution pattern on the benzoate (B1203000) ring or replacing it with other aromatic or heterocyclic systems could lead to novel compounds with different biological profiles.

A summary of potential synthetic explorations is presented in the table below.

Synthetic AvenuePotential AdvantagesStructural ModificationRationale
Microwave-Assisted SynthesisFaster reaction times, higher yieldsSubstitution on benzotriazole ringModulate electronic properties and biological activity
Flow ChemistryScalability, precise reaction controlVariation of the ester groupInfluence solubility and metabolic stability
Multi-component ReactionsIncreased efficiency, library generationModification of the aminobenzoate linkerExplore novel biological profiles

Development of Advanced Chemical Tools and Probes Based on the Compound's Core Structure

The structural backbone of this compound can serve as a scaffold for the development of sophisticated chemical tools and probes for chemical biology research. By incorporating reporter groups, this core structure could be transformed into probes for studying biological processes.

Potential applications include:

Fluorescent Probes: Conjugation with a fluorophore could enable the visualization of cellular uptake, distribution, and target localization.

Biotinylated Probes: Attachment of a biotin tag would allow for the identification of protein binding partners through affinity purification and subsequent proteomic analysis.

Photoaffinity Probes: Introduction of a photoreactive group could facilitate the covalent labeling and identification of specific biological targets.

The development of such tools would be instrumental in elucidating the mechanism of action of this class of compounds and identifying novel therapeutic targets.

Synergistic Application of Computational and Experimental Methodologies in Future Research

The integration of computational and experimental approaches will be pivotal in accelerating the research and development of this compound and its derivatives. researchgate.net

Computational methodologies that can be employed include:

Molecular Docking: To predict the binding modes and affinities of the compound with various biological targets, such as enzymes and receptors. nih.govmdpi.com This can help in prioritizing compounds for synthesis and biological evaluation.

Quantum Chemical Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule. sapub.org

Molecular Dynamics Simulations: To study the conformational dynamics and interactions of the compound with its biological target over time.

These in silico studies can guide the design of more potent and selective analogues. The predictions from computational models must then be validated through rigorous experimental work, including chemical synthesis, spectroscopic characterization, and biological assays. This iterative cycle of computational design and experimental validation will be a powerful strategy for advancing the understanding and application of this chemical entity.

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate, and how can reaction purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of benzotriazole derivatives with ethyl amino-benzoate precursors. For example, intermediates are generated via nucleophilic substitution or coupling reactions under anhydrous conditions. Reaction progress and purity are monitored using thin-layer chromatography (TLC) with appropriate solvent systems. Final product characterization employs melting point analysis, FT-IR (to confirm functional groups like amide C=O at ~1650 cm⁻¹), and ¹H-NMR (to verify aromatic protons and methylene linkages). Elemental microanalysis ensures stoichiometric consistency .

Q. How should researchers handle safety protocols for this compound given its structural similarity to benzotriazole derivatives?

  • Methodological Answer : Safety measures align with benzotriazole derivatives: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizing agents. Refer to SDS guidelines for structurally analogous compounds (e.g., Ethyl 4-(1H-benzotriazol-1-yl)butanoate) for spill management and disposal .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodological Answer : FT-IR identifies key groups: benzotriazole (C-N stretching at ~1450 cm⁻¹), amide (N-H bend at ~1550 cm⁻¹), and ester (C=O at ~1730 cm⁻¹). ¹H-NMR resolves aromatic protons (δ 7.2–8.5 ppm), methylene bridges (δ 3.5–4.5 ppm), and ethyl ester signals (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂). Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, analogous benzotriazole esters show planar benzotriazole rings with dihedral angles <10° relative to the benzoate group. Hydrogen bonding networks (e.g., N-H⋯O interactions) stabilize the crystal lattice. Discrepancies between computational (DFT) and experimental data require iterative refinement of thermal parameters and occupancy factors .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy. For in vitro assays (e.g., enzyme inhibition), validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrates for activity). Adjust dosing regimens in animal models to match in vitro IC₅₀ values, accounting for protein binding and clearance rates .

Q. How does the compound’s reactivity with nucleophiles inform its stability in biological systems?

  • Methodological Answer : The benzotriazole moiety is susceptible to nucleophilic attack at the N1 position. Conduct kinetic studies in PBS (pH 7.4) with glutathione (5 mM) to simulate intracellular conditions. Monitor degradation via HPLC-UV at 254 nm. Compare half-life (t₁/₂) with structurally modified analogs (e.g., methyl vs. ethyl esters) to optimize metabolic stability. Computational modeling (MD simulations) predicts reactive hotspots .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at benzotriazole, varying ester chain lengths). Test against target proteins (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ with steric/electronic parameters (Hammett σ, LogP) via QSAR models. Validate selectivity via proteome-wide profiling (e.g., kinome screens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.